molecular formula C25H23BrN4O3 B2372771 N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide CAS No. 1101827-96-6

N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide

Cat. No.: B2372771
CAS No.: 1101827-96-6
M. Wt: 507.388
InChI Key: ODRDKXBZNMVANR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a methylphenyl carbamoyl group, and a tetrahydroquinoxalinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoxalinone Core: The synthesis begins with the formation of the tetrahydroquinoxalinone core through a cyclization reaction involving an appropriate diamine and a diketone.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the tetrahydroquinoxalinone intermediate.

    Attachment of the Methylphenyl Carbamoyl Group: The methylphenyl carbamoyl group is attached through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating its effects on cellular pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
  • N-(4-fluorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. This distinguishes it from similar compounds with different halogen substituents, such as chlorine or fluorine, which may exhibit different chemical and biological properties.

Properties

IUPAC Name

2-[4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2-dihydroquinoxalin-2-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4O3/c1-16-6-10-18(11-7-16)27-23(31)14-21-25(33)30(22-5-3-2-4-20(22)29-21)15-24(32)28-19-12-8-17(26)9-13-19/h2-13,21,29H,14-15H2,1H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRDKXBZNMVANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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